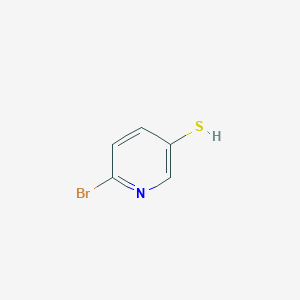

6-Bromopyridine-3-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromopyridine-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNS/c6-5-2-1-4(8)3-7-5/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITRNNAMIWGXFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromopyridine 3 Thiol and Substituted Pyridine 3 Thiols

Direct Synthetic Approaches to Pyridine-3-thiols

Direct methods for introducing a thiol group onto the pyridine (B92270) ring are favored for their efficiency. These approaches typically involve the reaction of a halopyridine with a sulfur-donating reagent.

Nucleophilic Substitution Strategies Utilizing Halopyridines and Sulfur Donors

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of pyridine-thiols. acsgcipr.org The reactivity of halopyridines in these reactions is influenced by the nature of the halogen and the position on the pyridine ring. Generally, pyridines with leaving groups at the 2- and 4-positions are more reactive than those at the 3-position due to the electronic properties of the pyridine nitrogen. youtube.com

A highly effective, two-step method for preparing a variety of substituted pyridine-3-thiols, including 6-bromopyridine-3-thiol, utilizes thiobenzoic acid as a sulfur source. researchgate.netnuph.edu.ua This process begins with the copper-catalyzed coupling of a substituted 3-iodopyridine (B74083) with thiobenzoic acid to form a thiobenzoate intermediate. nuph.edu.ua Subsequent hydrolysis of this intermediate under basic conditions yields the desired pyridine-3-thiol with high purity and in good yields, suitable for large-scale synthesis. researchgate.netnuph.edu.ua The reaction is tolerant of various functional groups on the pyridine ring, such as fluorine, chlorine, bromine, methyl, and methoxy (B1213986) groups. researchgate.netnuph.edu.ua

The general procedure involves dissolving the thiobenzoate in methanol (B129727) and treating it with potassium carbonate. nuph.edu.ua Purification involves dissolving the resulting salt in water, extracting non-polar impurities, acidifying the aqueous layer, and then extracting the final product. nuph.edu.ua

Table 1: Synthesis of Substituted Pyridine-3-thiols using Thiobenzoic Acid

| Starting Material (3-Iodopyridine Derivative) | Product (Pyridine-3-thiol Derivative) | Yield (%) |

|---|---|---|

| 2-Chloro-6-methyl-3-iodopyridine | 2-Chloro-6-methylpyridine-3-thiol | 85 |

| 2-Fluoro-6-methyl-3-iodopyridine | 2-Fluoro-6-methylpyridine-3-thiol | 82 |

| 6-Bromo-3-iodopyridine | This compound | 76 |

| 2,6-Dimethoxy-3-iodopyridine | 2,6-Dimethoxypyridine-3-thiol | 80 |

Data sourced from Borysov, O. V., & Bohdan, D. P. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48. researchgate.net

Copper catalysis plays a pivotal role in modern organic synthesis, including the formation of carbon-sulfur bonds. scispace.comnih.govnih.gov Copper(II) catalysts have been successfully employed for the direct thiolation of pyridine derivatives. nuph.edu.uarsc.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. For instance, copper(II) acetate (B1210297) can catalyze the coupling of aryl iodides with thiobenzoic acid. nuph.edu.ua The development of copper-catalyzed methods provides an efficient route to various thioether-decorated imidazo[1,2-a]pyridines through C-H/S-H cross-coupling. rsc.org

Thiourea (B124793) is a versatile reagent for introducing a thiol group onto an aromatic ring. The reaction of a halopyridine with thiourea typically forms an isothiouronium salt, which can then be hydrolyzed to the corresponding thiol. ias.ac.in This method has been applied to the synthesis of various pyridine-containing thiourea derivatives. researchgate.netresearchgate.net A nickel-catalyzed process has been developed for the reaction of aromatic halides with thiourea to directly produce aromatic thiols, avoiding the isolation of the isothiuronium (B1672626) salt intermediate. google.com This heterogeneous catalysis system simplifies product purification and allows for catalyst recovery. google.com

To circumvent the use of odorous and often toxic thiols, thiol-free reagents like xanthates have emerged as effective sulfur surrogates. mdpi.comresearchgate.net Potassium xanthates can be used in nucleophilic substitution reactions with halopyridines to generate thioethers. mdpi.comresearchgate.net These reactions can be performed under transition-metal-free conditions and offer a broad substrate scope. researchgate.net In a specific application, potassium xanthate was used as a thiol source in a copper-catalyzed cascade reaction involving thiolation, cyclization, and oxidation to produce 2-acylthienopyridines from o-propynol fluoropyridines. acs.orgacs.org

Reductive Transformation of Corresponding Pyridine Sulfonyl Chlorides and Related Sulfur Precursors

An alternative to direct thiolation is the reduction of pyridine sulfonyl chlorides or other oxidized sulfur precursors. researchgate.net This was one of the earliest reported methods for obtaining pyridine-3-thiols. nuph.edu.ua Various reducing agents can be employed for this transformation, including lithium aluminum hydride, zinc, or triphenylphosphine. taylorfrancis.comresearchgate.net Catalytic hydrogenation using a palladium catalyst in the presence of a base is also an effective method for the reduction of arylsulfonyl chlorides to aryl thiols. google.comgoogle.com The choice of reducing agent is critical to ensure compatibility with other functional groups present in the molecule. nuph.edu.ua

Indirect Synthetic Routes via Bromopyridine Intermediates

Indirect routes leveraging bromopyridine intermediates are central to the synthesis of functionalized pyridine-thiols. These methods capitalize on the reactivity of bromopyridines, which can be converted into more reactive species, thereby facilitating the introduction of a thiol group.

The conversion of bromopyridines to their corresponding N-oxides significantly alters the electronic properties of the pyridine ring, rendering it more susceptible to nucleophilic attack, particularly at the C2 and C6 positions. semanticscholar.orgresearchgate.net This enhanced reactivity is a cornerstone of pyridine chemistry, providing a powerful method for functionalization. semanticscholar.orgresearchgate.net

The synthesis of the pyridine N-oxide intermediate is typically achieved by oxidizing the parent bromopyridine with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (B109758) (DCM), or with peracetic acid generated in-situ from hydrogen peroxide and acetic acid. google.comgoogle.com For instance, 2-bromopyridine (B144113) can be oxidized to 2-bromopyridine-N-oxide. google.com

Once the N-oxide is formed, the introduction of a thiol group can be accomplished. A two-step process can be employed where the N-oxide is first activated and then reacted with a sulfur nucleophile. For example, 2-bromopyridine can be oxidized to its N-oxide, which is then treated with reagents like sodium dithionite (B78146) or sodium sulfide (B99878) in the presence of sodium hydroxide (B78521) to introduce the thiol functional group. chempanda.com While this specific example applies to the 2-position, the principle can be adapted for other isomers, subject to the directing effects of existing substituents and the reaction conditions. The N-oxide functionality activates the ring for nucleophilic substitution, after which the N-oxide can be removed (deoxygenated) if necessary. semanticscholar.org

Table 1: Synthesis of Pyridine N-Oxides from Halopyridines

| Starting Material | Oxidizing Agent | Solvent | Conditions | Product | Yield | Purity | Ref |

| 3-Chloropyridine | m-CPBA | Dichloromethane | 0-5°C then 20-25°C, 24h | 3-Chloropyridine-N-oxide | - | - | google.com |

| 2,6-Dichloropyridine | m-CPBA | Dichloromethane | 0°C then 20-25°C, 24h | 2,6-Dichloropyridine-N-oxide | 90% | 95% | google.com |

| 3-Methylpyridine | m-CPBA | Dichloromethane | 0-5°C then 20-25°C, 24h | 3-Methylpyridine-N-oxide | - | - | google.com |

| 2-Chloropyridine | H₂O₂, Acetic Acid | - | 60-85°C | 2-Chloropyridine-N-oxide | - | - | google.com |

| 2-Bromopyridine | H₂O₂, Acetic Acid | - | 60-85°C | 2-Bromopyridine-N-oxide | - | - | google.com |

The formation of Grignard reagents from bromopyridines is a well-established method for creating a nucleophilic carbon center on the pyridine ring, enabling the introduction of various functional groups. researchgate.net This transformation is typically achieved through direct reaction with magnesium metal or, more commonly, via a halogen-magnesium exchange reaction using a strong Grignard reagent like isopropylmagnesium chloride (iPrMgCl), often in tetrahydrofuran (B95107) (THF). researchgate.netsci-hub.se This exchange method is particularly effective for preparing pyridylmagnesium reagents from 2-, 3-, and 4-bromopyridines. researchgate.net For example, 3-bromopyridine (B30812) can be converted to 3-pyridylmagnesium chloride using iPrMgCl in THF. researchgate.netsci-hub.se

Once the pyridyl Grignard reagent is generated, it can be reacted with a suitable sulfur-containing electrophile to form a carbon-sulfur bond. This "thiolation" step is key to introducing the desired functionality. A reported strategy involves the reaction of a pyridylmagnesium species with an electrophilic sulfur source. For instance, a 3-pyridylmagnesium species, generated in situ from 3-chloro-2-ethoxypyridine (B70323) via a pyridyne intermediate, was successfully quenched with S-methyl methanesulfonothioate to yield the corresponding thioether. rsc.org Another approach involves the reaction with magnesium thiolates. rsc.org These thioether or thiolate intermediates can then be subsequently cleaved to yield the final pyridine-3-thiol. The versatility of this method allows for the synthesis of a wide array of substituted pyridines by trapping the Grignard intermediate with different electrophiles. researchgate.net

Table 2: Generation and Trapping of Pyridylmagnesium Reagents from Bromopyridines

| Bromopyridine | Reagent for Exchange | Electrophile | Product | Yield | Ref |

| 2-Bromopyridine | iPrMgCl | Iodine (I₂) | 2-Iodopyridine | 95% | researchgate.net |

| 3-Bromopyridine | iPrMgCl | Benzaldehyde | Phenyl(3-pyridyl)methanol | 85% | researchgate.net |

| 3-Bromopyridine | iPrMgCl | Mercury(II) chloride (HgCl₂) | Bis(3-pyridyl)mercury | 70% | researchgate.net |

| 2,6-Dibromopyridine | iPrMgCl (1 equiv.) | D₂O | 2-Bromo-6-deuteriopyridine | 95% | researchgate.net |

| 2,3-Dibromopyridine | iPrMgCl (1 equiv.) | Benzaldehyde | (3-Bromo-2-pyridyl)phenylmethanol | 81% | researchgate.net |

Derivatization Strategies and Functionalization Chemistry of 6 Bromopyridine 3 Thiol

Chemical Transformations at the Thiol Functionality

The thiol group (-SH) is a potent nucleophile, especially when deprotonated to its corresponding thiolate anion (S⁻). nih.govresearchgate.net This high nucleophilicity allows for a variety of chemical transformations, enabling the introduction of diverse substituents at the 3-position of the pyridine (B92270) ring.

One of the most common reactions involving thiols is their conversion to thioethers (also known as sulfides) and disulfides.

Thioethers: The formation of thioethers from 6-bromopyridine-3-thiol typically proceeds via an S-alkylation reaction. In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate, which then readily reacts with alkyl halides through an SN2 mechanism to yield the corresponding thioether. masterorganicchemistry.com This method is highly efficient for creating new sulfur-carbon bonds. acsgcipr.org

Disulfides: Symmetrical disulfides are formed through the oxidative coupling of two thiol molecules. biolmolchem.com This transformation can be achieved using a variety of mild oxidizing agents, such as iodine (I₂), or even exposure to air, particularly under basic conditions or sonication. masterorganicchemistry.comrsc.org The reaction involves the formation of a sulfur-sulfur bond and is a fundamental process in both synthetic and biological chemistry. masterorganicchemistry.comnih.govnih.gov Radical coupling pathways can also be employed for the synthesis of disulfides from thiols. nih.gov

| Reaction Type | Reagent Example | Product Class | General Conditions |

| Thioether Formation | Alkyl Halide (e.g., CH₃I) | 6-Bromo-3-(methylthio)pyridine | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) |

| Disulfide Formation | Mild Oxidant (e.g., I₂) | Bis(6-bromopyridin-3-yl) disulfide | Base, Solvent, or sonication |

The nucleophilic character of the thiol group, particularly the thiolate anion, allows it to react with a wide array of electrophilic compounds. nih.govnih.gov The reactivity follows the principles of the Hard and Soft, Acids and Bases (HSAB) theory, which classifies the thiolate as a soft nucleophile that preferentially reacts with soft electrophiles. nih.govnih.gov

Common electrophilic partners include:

Acyl Chlorides and Anhydrides: Reaction with these reagents leads to the formation of thioesters.

Michael Acceptors: Thiols readily undergo conjugate (or 1,4-) addition to α,β-unsaturated carbonyl compounds, a reaction widely used in organic synthesis. bohrium.com

Epoxides: The thiolate can act as a nucleophile to open epoxide rings, resulting in the formation of β-hydroxy thioethers.

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups.

Chemical Transformations at the Bromine Moiety

The bromine atom at the 6-position of the pyridine ring serves as a versatile handle for introducing molecular complexity, primarily through carbon-carbon and carbon-heteroatom bond-forming reactions.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new C-C bonds, and the Suzuki-Miyaura reaction is one of the most widely used methods. eie.grmdpi.com This reaction involves the coupling of an organic halide, such as this compound, with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govlibretexts.org

The catalytic cycle typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine ring. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. libretexts.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups. It has been extensively used to synthesize biaryl and heteroaryl compounds from bromopyridine precursors. nih.govresearchgate.netmdpi.com

| Coupling Partner (Boronic Acid) | Catalyst System (Example) | Base (Example) | Product Type |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Phenylpyridine-3-thiol derivative |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 6-(Thiophen-2-yl)pyridine-3-thiol derivative |

| Pyridine-4-boronic acid | PdCl₂(dppf) | Na₂CO₃ | 6,4'-Bipyridine-3-thiol derivative |

| Alkylboronic acid | PEPPSI-Pd-NHC | Cs₂CO₃ | 6-Alkylpyridine-3-thiol derivative |

Selective cleavage of the carbon-bromine bond without affecting other functional groups is a valuable synthetic transformation. This can be achieved through various reductive methods. Catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source, can be employed to replace the bromine atom with a hydrogen atom, yielding pyridine-3-thiol. The conditions must be carefully controlled to prevent reduction of the pyridine ring or over-reduction of the thiol group. Alternative methods may involve the use of specific reducing agents that show chemoselectivity for aryl halides.

The direct displacement of the bromine atom on the pyridine ring by a nucleophile, known as nucleophilic aromatic substitution (SNAr), is also a possible transformation. However, unlike in some activated aromatic systems, this reaction on an unactivated bromopyridine can be challenging and often requires harsh conditions, such as high temperatures and the use of strong nucleophiles. abertay.ac.uk The electrophilicity of the carbon atom bearing the bromine is a key factor. The reaction proceeds via a Meisenheimer-type intermediate, and its feasibility depends on the ability of the pyridine ring to stabilize the negative charge. While less common than cross-coupling reactions for this substrate, SNAr can be a viable pathway with potent nucleophiles like alkoxides or amides under specific conditions.

Functionalization of the Pyridine Ring System of this compound

The pyridine ring of this compound presents a unique scaffold for functionalization, characterized by its electron-deficient nature and the presence of multiple reactive sites. Strategic derivatization of the pyridine core is crucial for modulating the compound's physicochemical properties and for the synthesis of more complex molecular architectures. This section explores various approaches for the targeted modification of the pyridine ring.

Site-Selective C-H Functionalization Approaches

Direct C-H functionalization of pyridine rings is a powerful tool in synthetic chemistry, offering an atom-economical pathway to introduce new substituents. However, the inherent electronic properties of the pyridine nucleus, particularly its electron deficiency, render C-H bonds less susceptible to activation compared to their carbocyclic aromatic counterparts. figshare.comrsc.org The development of advanced catalytic systems has been pivotal in overcoming these challenges.

Transition metal catalysis, employing metals such as palladium, rhodium, and iridium, has emerged as a prominent strategy for the site-selective C-H functionalization of pyridines. nih.gov These methods often rely on the use of directing groups to control regioselectivity, guiding the catalyst to a specific C-H bond. For a molecule like this compound, the thiol or a derivative thereof could potentially act as a directing group, facilitating C-H activation at adjacent positions.

Recent advancements have also highlighted metal-free approaches for C-H functionalization, utilizing radical-mediated reactions or photocatalysis to achieve selective transformations under mild conditions. mdpi.com These methods provide alternative pathways that can sometimes offer complementary regioselectivity to metal-catalyzed processes.

Table 1: Illustrative Examples of Catalytic Systems for Pyridine C-H Functionalization

| Catalyst System | Target Position | Reaction Type | Potential Applicability to this compound |

| Pd(OAc)₂ / Ligand | C2 or C4 | Arylation | Potential for arylation at C2, C4, or C5, depending on directing group effects. |

| [RhCp*Cl₂]₂ | C2 or C4 | Alkenylation | May allow for the introduction of alkenyl groups at various positions. |

| [Ir(cod)OMe]₂ / dtbpy | C3 or C5 | Borylation | Could enable the introduction of a boronate ester for further cross-coupling reactions. |

This table is illustrative and based on general findings for pyridine functionalization. Specific outcomes for this compound would require experimental validation.

Alkylation and Other Ring Modifications

Alkylation of the pyridine ring can be achieved through various methods, including reactions with organometallic reagents or radical alkylation protocols. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when activated, for instance, by N-oxide formation.

Beyond simple alkylation, the bromine atom at the C6 position serves as a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of aryl, alkynyl, and amino groups, respectively. mdpi.com These transformations are fundamental in the synthesis of complex pyridine derivatives.

Table 2: Potential Cross-Coupling Reactions on the 6-Bromo Position

| Reaction Name | Coupling Partner | Introduced Group | Catalyst System (Typical) |

| Suzuki Coupling | Arylboronic acid | Aryl | Pd(PPh₃)₄ / Base |

| Sonogashira Coupling | Terminal alkyne | Alkynyl | PdCl₂(PPh₃)₂ / CuI / Base |

| Buchwald-Hartwig Amination | Amine | Amino | Pd₂(dba)₃ / Ligand / Base |

This table presents common conditions for well-established cross-coupling reactions.

Computational and Theoretical Studies of 6 Bromopyridine 3 Thiol and Analogous Pyridine Derivatives

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a formidable tool for probing the molecular intricacies of 6-bromopyridine-3-thiol and its related derivatives.

Elucidation of Reaction Pathways and Transition State Geometries

DFT calculations have been pivotal in charting the potential energy landscapes of reactions that involve pyridine (B92270) thiols. For example, in studies concerning the oxidative addition of aryl halides to metal centers, DFT has been employed to ascertain the geometries of transition states and their corresponding activation energies. Although specific, in-depth studies on the reaction pathways of this compound are not widely available in existing literature, analogous research on similar molecules provides valuable insights. For instance, the reaction of substituted pyridines with nucleophiles has been computationally studied, revealing that the geometries of the transition states are influenced by the nature and position of the substituents. researchgate.net The formation of the transition state often involves significant changes in entropy and is thermodynamically controlled. researchgate.net In the case of this compound, the interplay between the electron-withdrawing bromine atom and the thiol group is anticipated to modulate the electron density of the pyridine ring, thereby influencing the energy of the transition state in various reactions.

Analysis of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential Maps)

The electronic characteristics of this compound have been scrutinized using DFT to decode its reactivity. ias.ac.in Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For pyridine derivatives, the HOMO is often associated with the π-system of the ring, while the LUMO is also delocalized over the aromatic system. The presence of substituents like bromine and thiol significantly perturbs these orbitals. The thiol group, particularly in its deprotonated thiolate form, would be expected to raise the HOMO energy, indicating a site prone to electrophilic attack. Conversely, the electron-withdrawing nature of the bromine atom would lower the LUMO energy, suggesting the ring's susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, serves as an indicator of the molecule's chemical stability and reactivity, with a smaller gap generally correlating with higher reactivity. ias.ac.in

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule. libretexts.org For substituted pyridines, MEP analysis reveals regions of negative potential, typically around the nitrogen atom, which are susceptible to electrophilic attack, while areas of positive potential are prone to nucleophilic attack. nih.govresearchgate.netresearchgate.net In the case of this compound, the MEP would likely highlight a negative potential around the nitrogen and sulfur atoms, marking them as potential sites for interaction with electrophiles or metal cations. The region around the thiol hydrogen would exhibit a positive potential, indicative of its acidic character. wolfram.com

| Property | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Influenced by the thiol group, indicating a likely site for electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Influenced by the bromine atom, suggesting susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity. |

| MEP | Molecular Electrostatic Potential | Visualizes charge distribution, highlighting potential sites for electrophilic and nucleophilic interactions. |

Quantum Mechanical Studies of Charge Transfer Dynamics and Delocalization Effects

Quantum mechanical investigations can illuminate the intramolecular charge transfer and electron delocalization phenomena within this compound. researchgate.netrsc.orgrsc.org The presence of both an electron-withdrawing bromine atom and a potentially electron-donating thiol group establishes a complex electronic landscape on the pyridine ring. wikipedia.org Upon electronic excitation, it is plausible that an intramolecular charge transfer could occur from the thiol group to the pyridine ring. The degree of electron delocalization throughout the molecule is a determinant of its stability and aromatic character. rsc.orgnih.govnih.gov Such computational studies can quantify the extent of charge separation and map the pathways of electron movement, which is essential for comprehending the molecule's behavior in diverse chemical and electronic contexts. nih.gov

Quantitative Structure-Activity Relationship (QSPR) Modeling for Predicting Thiol Reactivity

Quantitative Structure-Activity Relationship (QSPR) modeling is a computational approach used to forecast the properties and activities of molecules based on their structural attributes. For this compound, QSPR models could be formulated to predict the reactivity of the thiol group, such as its pKa or its reaction rate in nucleophilic substitutions. nih.govbohrium.comresearchgate.netrsc.org These models would employ a suite of calculated molecular descriptors (e.g., electronic, topological, and steric parameters) to construct a mathematical correlation with experimentally determined reactivity. By training the model on a dataset of known thiol compounds, the reactivity of this compound and its analogs could be predicted with a reasonable level of accuracy. chemrxiv.org

Development of Electronic Descriptors for Heteroarene Reactivity (e.g., Hammett Substituent Constants Analogs)

The reactivity of substituted aromatic compounds is frequently quantified using Hammett substituent constants (σ). sciepub.com However, these constants were initially derived for benzene (B151609) derivatives and may not be directly transferable to heteroaromatic systems like pyridine. rsc.orgresearchgate.net Theoretical studies have thus been directed towards creating analogous electronic descriptors for heteroarenes. uark.edu For this compound, computational methods can be utilized to calculate properties like the charge on the substituent and the energy change upon substitution. These calculated parameters can then be employed to formulate a new set of electronic descriptors that accurately predict the influence of the bromo and thiol substituents on the reactivity of the pyridine ring. researchgate.net

Molecular Modeling of Interactions with Metal Centers and Polymer Matrices

The capacity of this compound to coordinate with metal ions and interact with polymer chains can be explored via molecular modeling. nih.govresearchgate.net Both the nitrogen atom of the pyridine ring and the sulfur atom of the thiol group represent potential coordination sites for metal centers. acs.orgresearchgate.netacs.orgresearchgate.netnih.gov Molecular mechanics and DFT calculations can be applied to predict the favored coordination geometry, binding energies, and the electronic structure of the resultant metal complexes. In a similar vein, simulations can model the interactions between this compound and various polymer matrices. researchgate.net These investigations can forecast the compatibility, binding affinity, and the impact of the molecule on the polymer's properties, providing valuable information for the design of novel materials.

Advanced Characterization Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopic Methodologies in Mechanistic and Structural Investigations

Spectroscopy is a cornerstone in the study of "6-Bromopyridine-3-thiol," providing detailed information from the atomic to the molecular level. Different spectroscopic techniques offer complementary insights into its structure, functional groups, and electronic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for the unambiguous structural confirmation of "this compound" and for monitoring the progress of its reactions in real-time. nih.gov By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, chemists can map the connectivity of atoms and confirm the successful synthesis of the target molecule and its derivatives. uobasrah.edu.iq

For instance, in the synthesis of various substituted pyridine-3-thiols, NMR is crucial for characterization. nuph.edu.ua The ¹H NMR spectrum of a closely related derivative, methyl 6-bromo-5-mercaptopyridine-3-carboxylate, shows a distinct singlet for the thiol proton (SH) and aromatic protons, confirming the substitution pattern on the pyridine (B92270) ring. nuph.edu.ua Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom, including those bonded to bromine and sulfur, corroborating the molecular structure. nuph.edu.ua

NMR is also adept at reaction monitoring. nih.govjhu.edu By acquiring a series of spectra over time, one can track the disappearance of reactant signals and the appearance of product signals. nih.gov This allows for the determination of reaction kinetics and the detection of transient intermediates, providing deep mechanistic insights into reactions involving thiols. nih.govresearchgate.net

Table 1: Representative NMR Data for a this compound Derivative Data for Methyl 6-bromo-5-mercaptopyridine-3-carboxylate nuph.edu.ua

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 8.03 | s | Aromatic CH |

| ¹H | 4.29 | s | SH |

| ¹H | 4.02 | s | OCH₃ |

| ¹H | 2.42 | s | CH₃ |

| ¹³C | 157.0 | - | C=O |

| ¹³C | 143.5 | - | Aromatic C |

| ¹³C | 142.2 | - | Aromatic C |

| ¹³C | 117.5 | - | Aromatic C-Br |

| ¹³C | 114.9 | - | Aromatic C-SH |

| ¹³C | 54.0 | - | OCH₃ |

| ¹³C | 20.0 | - | CH₃ |

s = singlet

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of "this compound."

IR spectroscopy is used to identify specific functional groups by detecting the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pubopenstax.org For "this compound," key characteristic absorptions would include the S-H stretching vibration, C-S stretching, C-Br stretching, and various vibrations associated with the pyridine ring (C-H and C=C/C=N stretching). libretexts.orgdocbrown.info The presence or absence of these specific bands helps to confirm the structure and purity of the compound. openstax.org

Table 2: Expected IR Absorption Regions for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Pyridine Ring | C-H stretch | 3100-3000 |

| Pyridine Ring | C=C, C=N stretch | 1600-1450 |

| Thiol | S-H stretch | 2600-2550 (typically weak) |

| Bromoalkane | C-Br stretch | 690-515 |

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV or visible light. uzh.ch The absorption of photons promotes electrons from lower-energy molecular orbitals to higher-energy ones. libretexts.org In "this compound," the pyridine ring and the thiol group act as chromophores. tanta.edu.eg The expected electronic transitions would include π → π* transitions associated with the conjugated π-system of the pyridine ring and n → π* transitions involving the non-bonding electrons on the sulfur and nitrogen atoms. uzh.chyoutube.com The wavelength of maximum absorbance (λ_max) provides information about the extent of conjugation and the electronic environment of the chromophores. tanta.edu.eg For example, a related compound, 6-Bromopyridine-2-carbaldehyde, exhibits absorption maxima at 283.4/276.8 nm and 238.4 nm, which are assigned to HOMO→LUMO and HOMO→LUMO+1 transitions, respectively. mdpi.com

Mass spectrometry (MS) is a vital analytical technique for determining the precise molecular weight and elemental composition of "this compound." High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to confirm the molecular formula. nuph.edu.ua For instance, the calculated mass for a derivative like C₇H₈BrNOS is 232.9510 m/z, with an experimentally found value of 232.9506 m/z, unequivocally confirming its composition. nuph.edu.ua

Beyond molecular weight, MS provides structural information through fragmentation analysis. youtube.com When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. raco.catnih.gov The analysis of this fragmentation pattern offers clues about the molecule's structure. For "this compound," expected fragmentation pathways could include the loss of the bromine atom (a mass difference of 79 or 81 Da, corresponding to the two stable isotopes) or the loss of the thiol group (SH, a mass difference of 33 Da). The relative abundance of these fragments helps in piecing together the molecular structure. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov While a specific crystal structure for "this compound" is not detailed in the provided sources, the analysis of a closely related molecule, 6-Bromopyridine-2-carbaldehyde, illustrates the power of this method. mdpi.com

The crystal structure of 6-Bromopyridine-2-carbaldehyde was determined to be monoclinic, with specific unit cell dimensions (a = 6.908 Å, b = 6.290 Å, c = 15.060 Å). mdpi.com Such an analysis for "this compound" would yield precise data on bond lengths (e.g., C-S, C-Br, C-N), bond angles, and torsional angles within the molecule. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (potentially involving the thiol group) and halogen bonding.

Kinetic Studies for Reaction Rate and Mechanism Elucidation

Kinetic studies are essential for understanding the rates and mechanisms of reactions involving "this compound." By monitoring the concentration of reactants and products over time, one can determine the reaction order, rate constants, and activation energy. This information is crucial for optimizing reaction conditions and proposing detailed reaction mechanisms.

Techniques such as online FT-IR or NMR spectroscopy can be employed for real-time monitoring of these reactions. rsc.org An extensive kinetic comparison of various thiol-X reactions has been performed, highlighting the influence of catalysts and solvents on reaction rates. rsc.orgresearchgate.net For "this compound," kinetic studies could be applied to investigate its nucleophilic substitution reactions (where the thiolate acts as a nucleophile) or its participation in thiol-ene or thiol-Michael addition reactions. researchgate.net The data obtained would clarify the role of the bromo and thiol functional groups in influencing the compound's reactivity.

Electrochemical Studies for Redox Behavior Characterization

Electrochemical studies, such as cyclic voltammetry, are used to characterize the redox properties of "this compound." These techniques probe the molecule's ability to be oxidized or reduced by measuring the current response to an applied potential.

The thiol functional group is redox-active and can undergo oxidation to form disulfides (pyridin-3-yl disulfide) or further oxidation to sulfenic, sulfinic, and sulfonic acids. The potential at which these oxidation events occur provides information about the electron-donating ability of the thiol. Conversely, the bromopyridine moiety can be electrochemically reduced, typically involving the cleavage of the carbon-bromine bond. Characterizing these redox potentials is important for understanding the compound's stability and its potential applications in areas like materials science or as a redox-active ligand in coordination chemistry.

Roles of 6 Bromopyridine 3 Thiol and Its Derivatives in Advanced Synthetic Applications

Building Blocks for Complex Heterocyclic Architectures (e.g., Indolizines, Bipyridines)

The unique electronic and structural features of 6-bromopyridine-3-thiol make it an excellent starting material for the synthesis of fused and linked heterocyclic systems.

Indolizines: The nitrogen of the pyridine (B92270) ring and the adjacent thiol group can be leveraged to construct the indolizine (B1195054) core, a privileged scaffold in medicinal chemistry. One established method involves the formation of pyridinium (B92312) 1,4-zwitterionic thiolates which can undergo cyclization reactions. For instance, pyridinium thiolates have been shown to react with propiolic acid derivatives in the presence of a base like triethylamine (B128534) to yield indolizines through a formal [5+1] annulation followed by sulfur extrusion rsc.org. Derivatives of this compound are prime candidates for this type of transformation, where the thiol group participates in the initial cyclization, leading to complex substituted indolizines.

Bipyridines: The bromine atom at the 6-position is ideally situated for metal-catalyzed cross-coupling reactions to form bipyridines, which are fundamental ligands in coordination chemistry and building blocks for functional materials researchgate.net. Numerous palladium-catalyzed methods, such as Negishi, Stille, and Suzuki couplings, are effective for coupling halopyridines with other pyridine units orgsyn.orgmdpi.com. In a typical Negishi coupling, a pyridyl zinc reagent is coupled with a halopyridine. The 6-bromo position of this compound is highly reactive in these transformations, allowing for the selective synthesis of 2,3'-bipyridine (B14897) structures while retaining the thiol group for further functionalization orgsyn.org.

| Coupling Reaction | Typical Catalyst | Coupling Partner | Key Advantages | Reference |

|---|---|---|---|---|

| Negishi Coupling | Pd(PPh₃)₄ or Pd(dba)₂/XPhos | Pyridyl Zinc Halide | High yield, mild conditions, good functional group tolerance. | orgsyn.orgmdpi.com |

| Stille Coupling | PdCl₂(PPh₃)₂ | Stannylated Pyridine | Effective for complex fragments, though organotin reagents are toxic. | preprints.org |

| Suzuki Coupling | Palladium Catalyst with Imidazolium Salt Ligand | Pyridine Boronic Acid/Ester | Stable reagents, high catalyst turnover numbers. | mdpi.com |

Ligand Design in Organometallic Catalysis

The pyridine-thiol motif is a classic bidentate ligand scaffold, capable of coordinating to a wide range of transition metals through the nitrogen and sulfur atoms. Derivatives of this compound can be used to create ligands with tunable steric and electronic properties, influencing the activity and selectivity of organometallic catalysts acs.org.

The electronic properties of the pyridine ring can be modified by introducing different substituents, which in turn affects the donor properties of the nitrogen and sulfur atoms. For example, studies on tungsten acetylene (B1199291) complexes with pyridine-2-thiolate (B1254107) ligands have shown that both steric hindrance and the electron-withdrawing or -donating nature of substituents can dictate the outcome of subsequent reactions, such as acetylene insertion acs.org. Similarly, nickel complexes bearing pyridinethiolate ligands have been investigated as catalysts for hydrogen evolution reactions. X-ray absorption spectroscopy studies have revealed that protonation can lead to the complete dissociation of the pyridinethiolate ligand from the metal center, a critical insight into the catalytic mechanism and stability acs.org. The bromine atom on the this compound backbone provides a site for further modification, allowing for the attachment of these ligands to solid supports or larger molecular frameworks.

Precursors for Functional Materials (e.g., Conjugated Microporous Polymers)

Conjugated microporous polymers (CMPs) are a class of materials characterized by extended π-conjugation and permanent nanoporosity, making them attractive for applications in gas storage, separation, and heterogeneous catalysis rsc.org. The synthesis of CMPs often relies on the polymerization of rigid, multifunctional monomers through cross-coupling reactions.

This compound is an excellent candidate as a monomer for CMPs. The bromine atom allows it to participate in palladium-catalyzed polymerization reactions (e.g., Sonogashira, Suzuki, Stille coupling), while the sulfur atom of the thiol group can be used to form thiophene (B33073) or thianthrene (B1682798) units within the polymer backbone rsc.orgacs.org. The incorporation of both pyridine and sulfur-containing moieties into the polymer network is expected to impart favorable properties, such as high surface area, thermal stability, and specific affinities for gases like CO₂ or for metal ions acs.org. The combination of a halogen and a thiol on a conjugated ring system provides a direct route to creating highly cross-linked, porous organic polymers with unique electronic and adsorptive capabilities.

Intermediates in the Synthesis of Diverse Pharmaceutical Scaffolds and Fine Chemicals

The structural features of this compound make it a valuable intermediate for synthesizing biologically active molecules. The pyridine-sulfur linkage is a precursor to the thienopyridine scaffold, which is found in a number of therapeutic agents.

A key application is the synthesis of thieno[3,2-b]pyridine (B153574) derivatives. This core structure can be accessed through intramolecular cyclization strategies starting from appropriately substituted pyridine-3-thiols. Research has shown that thieno[3,2-b]pyridinone derivatives can exhibit potent activity against Mycobacterium tuberculosis by targeting the enoyl-acyl carrier protein reductase (InhA) nih.gov. The 6-bromo substituent on the starting material can be retained or transformed to introduce chemical diversity crucial for optimizing pharmacological properties. For instance, it can be used as an attachment point for other functional groups via cross-coupling before or after the formation of the thienopyridine core. Similarly, related thieno[2,3-b]pyridine (B153569) scaffolds have been explored as antimicrobial and anticancer agents ekb.egresearchgate.net. The versatility of this compound thus provides a direct entry into libraries of compounds based on these important pharmaceutical scaffolds.

| Scaffold | Synthetic Approach | Therapeutic Target/Application | Reference |

|---|---|---|---|

| Thieno[3,2-b]pyridinone | Intramolecular cyclization of functionalized pyridine-3-thiols. | Anti-tuberculosis (InhA enzyme inhibitor). | nih.gov |

| Thieno[2,3-b]pyridine | Cyclization of 2-chloropyridines with thioglycolic acid derivatives. | Antimicrobial, anticancer, anti-inflammatory. | ekb.egresearchgate.net |

| Indolizine | Cycloaddition of pyridinium ylides/thiolates. | Broad-spectrum biological activities. | rsc.org |

Future Research Directions and Unexplored Avenues for 6 Bromopyridine 3 Thiol

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of 6-Bromopyridine-3-thiol and its derivatives often relies on multi-step procedures that may involve harsh reaction conditions or the use of hazardous reagents. nuph.edu.ua Future research should prioritize the development of more efficient and environmentally benign synthetic routes. nih.gov Green chemistry principles, such as the use of renewable starting materials, atom economy, and the reduction of waste, will be central to these efforts. nih.gov

One promising avenue is the exploration of one-pot multicomponent reactions (MCRs), which can significantly streamline synthetic pathways by combining three or more reactants in a single step. bohrium.comresearchgate.net The development of novel MCRs to access the this compound scaffold or its derivatives would represent a significant advancement in terms of efficiency and sustainability. ymerdigital.com Furthermore, the investigation of catalytic systems, particularly those based on earth-abundant and non-toxic metals, could lead to milder and more selective transformations.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, operational simplicity. | Design of novel MCRs for direct access to the this compound core. |

| Green Catalysis | Use of environmentally friendly catalysts, milder reaction conditions. | Exploration of earth-abundant metal catalysts and biocatalysis. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Optimization of microwave protocols for key synthetic steps. nih.gov |

| Solvent-Free Reactions | Reduced environmental impact, simplified purification. | Development of solid-state or neat reaction conditions. nih.gov |

In-depth Mechanistic Studies of Under-Explored Reactivity Modes

A thorough understanding of the reactivity of this compound is crucial for its rational application in synthesis. While the individual reactivity of the thiol and bromo-pyridine functionalities is generally understood, their interplay within the same molecule presents opportunities for under-explored reactivity. Future research should focus on detailed mechanistic studies to elucidate the pathways of various transformations.

For instance, the investigation of intramolecular interactions and their influence on reaction outcomes could reveal novel cyclization strategies. Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, coupled with kinetic studies, can provide valuable insights into reaction intermediates and transition states. nih.gov Understanding these mechanisms will enable chemists to predict and control the outcomes of reactions with greater precision, unlocking new synthetic possibilities.

Expansion of Derivatization Scope for Diverse Chemical Libraries

The dual functionality of this compound makes it an excellent scaffold for the generation of diverse chemical libraries for drug discovery and materials science. semanticscholar.org The thiol group can be readily alkylated, acylated, or oxidized, while the bromo-substituent is a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.

Future efforts should focus on systematically exploring the derivatization of both the thiol and the pyridine (B92270) ring to generate a wide array of novel compounds. High-throughput synthesis and purification techniques can be employed to rapidly build these libraries. The resulting compounds can then be screened for a variety of biological activities or material properties, potentially leading to the discovery of new therapeutic agents or functional materials. The development of efficient methods for the synthesis of diverse pyridine derivatives is a topic of ongoing research. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating the discovery process. nih.govjchemlett.com In the context of this compound, advanced computational modeling can be employed in several key areas.

Quantum mechanical calculations can be used to investigate the electronic structure of the molecule, predict its reactivity in various reactions, and elucidate reaction mechanisms. nih.gov Molecular docking and dynamics simulations can be utilized to predict the binding affinity of this compound derivatives to biological targets, aiding in the rational design of new drugs. nih.govnih.gov Furthermore, computational screening of virtual libraries of derivatives can help prioritize synthetic targets with the highest probability of desired activity.

| Computational Approach | Application for this compound | Desired Outcome |

| Quantum Mechanics (QM) | Elucidation of electronic structure and reaction mechanisms. | Prediction of reactivity and rationalization of experimental observations. |

| Molecular Docking | Prediction of binding modes and affinities to protein targets. | Identification of potential drug candidates. plos.org |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of ligand-protein complexes. | Assessment of binding stability and conformational changes. plos.org |

| QSAR Modeling | Correlation of structural features with biological activity. | Development of predictive models for virtual screening. jchemlett.com |

Integration with Continuous Flow Chemistry and Automation in Synthesis

The adoption of continuous flow chemistry and automated synthesis platforms can revolutionize the way this compound and its derivatives are produced. uc.ptmdpi.com Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability. nih.govbeilstein-journals.org

Future research should focus on developing robust and efficient flow-based syntheses of this compound. thieme-connect.com This could involve the design of microreactors specifically tailored for key reaction steps. The integration of in-line analytical techniques would allow for real-time monitoring and optimization of reaction conditions. Automation, including the use of robotic platforms, can further enhance the efficiency and reproducibility of the synthesis and derivatization processes, enabling the rapid generation of compound libraries for screening. The continuous flow synthesis of functionalized pyridines is an active area of research. thieme-connect.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.